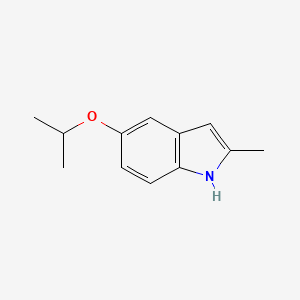

5-isopropoxy-2-methyl-1H-indole

Descripción general

Descripción

5-isopropoxy-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Métodos De Preparación

The synthesis of 5-isopropoxy-2-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 2-methylindole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

5-isopropoxy-2-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Aplicaciones Científicas De Investigación

Anticancer Properties

Indole derivatives, including 5-isopropoxy-2-methyl-1H-indole, have shown promising anticancer properties. Recent studies highlight their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds structurally related to this compound have been reported to induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

In particular, research has indicated that modifications at the 5-position of the indole ring can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead compound for developing new anticancer agents .

Neuroprotective Effects

Indoles are also recognized for their neuroprotective properties. Some studies suggest that compounds like this compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential makes it a candidate for further exploration in treating conditions such as Alzheimer's disease .

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity could position the compound as a therapeutic option for inflammatory diseases .

Case Study 1: Antitumor Activity Assessment

A study evaluated various indole derivatives for their antitumor activity against HeLa cells. Among these, a compound closely related to this compound demonstrated significant antiproliferative effects with an IC50 value lower than 10 µM. The mechanism involved the disruption of microtubule formation and induction of apoptosis through caspase activation .

Case Study 2: Neuroprotection in Experimental Models

In an experimental model of neurodegeneration, derivatives of indoles were administered to assess their neuroprotective effects. The results indicated that these compounds reduced neuronal cell death and improved cognitive function in treated animals compared to controls, supporting their potential use in neurodegenerative disease therapies .

Mecanismo De Acción

The mechanism of action of 5-isopropoxy-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with cellular proteins, altering signal transduction pathways, and influencing gene expression .

Comparación Con Compuestos Similares

5-isopropoxy-2-methyl-1H-indole can be compared with other indole derivatives such as:

5-methoxy-2-methyl-1H-indole: Similar in structure but with a methoxy group instead of an isopropoxy group.

2-methyl-1H-indole: Lacks the isopropoxy substituent, making it less bulky and potentially less bioactive.

5-fluoro-2-methyl-1H-indole: Contains a fluorine atom, which can significantly alter its chemical and biological properties.

Actividad Biológica

5-Isopropoxy-2-methyl-1H-indole is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on various research findings.

Overview of Indole Derivatives

Indoles are significant in medicinal chemistry due to their presence in numerous natural products and drugs. They exhibit a range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

This compound is particularly noted for its interactions with various enzymes and proteins, influencing cellular functions and signaling pathways.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of drugs and endogenous compounds. This interaction can lead to the activation or inhibition of these enzymes, affecting drug metabolism and efficacy.

- Cell Signaling : The compound modulates cell signaling pathways, influencing gene expression and cellular metabolism. This modulation can result in various cellular responses, including apoptosis in cancer cells.

- Stability and Environmental Influence : The activity of this compound can vary based on environmental factors such as temperature and pH, which may affect its stability and interaction with biological targets.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological effects in vitro:

- Anticancer Activity : In studies involving cancer cell lines, the compound showed dose-dependent inhibition of cell proliferation. At lower concentrations, it displayed notable anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : The compound has also shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Inhibition zones were observed in agar diffusion tests against both Gram-positive and Gram-negative bacteria .

In Vivo Studies

Animal model studies have provided insights into the pharmacological effects of this compound:

- Dosage Effects : Different dosages revealed that lower doses could effectively reduce inflammation and tumor growth, while higher doses might lead to toxicity.

- Metabolic Pathways : The compound undergoes oxidative metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar indole derivatives is useful:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 5-Methoxy-2-methyl-1H-indole | Methoxy substitution | Moderate anticancer activity |

| 2-Methyl-1H-indole | No bulky substituent | Lower bioactivity compared to isopropoxy |

| 5-Fluoro-2-methyl-1H-indole | Fluorine substitution | Enhanced potency against certain cancers |

This table illustrates how variations in substituents can significantly affect the biological properties of indole derivatives.

Propiedades

IUPAC Name |

2-methyl-5-propan-2-yloxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8(2)14-11-4-5-12-10(7-11)6-9(3)13-12/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWFFWFMKZGCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.